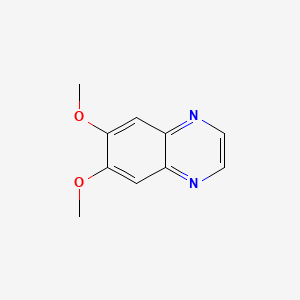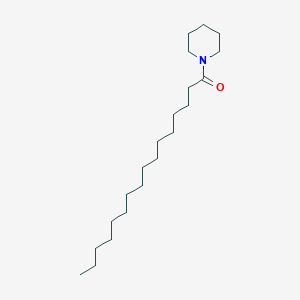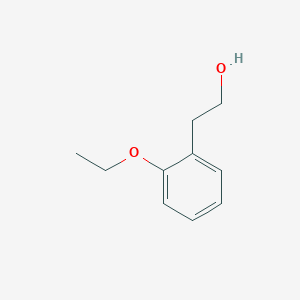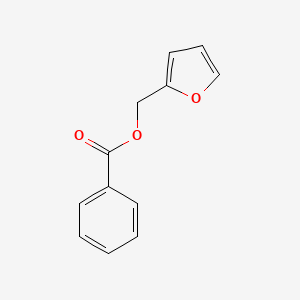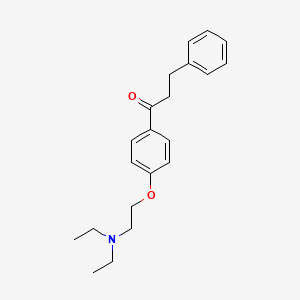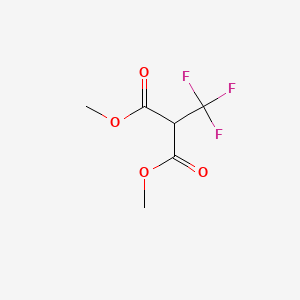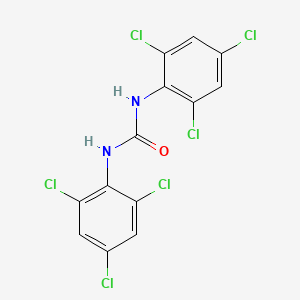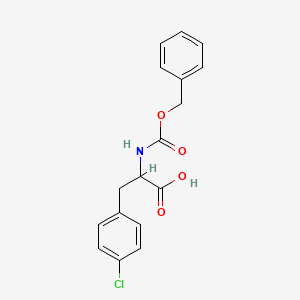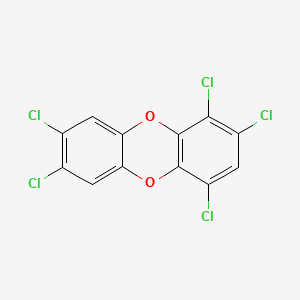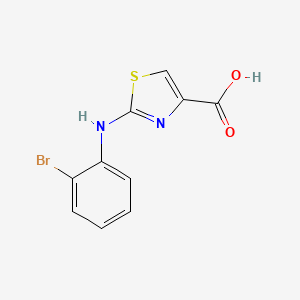
Acide 2-(2-bromophénylamino)thiazole-4-carboxylique
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a multienzyme system was used for the cofactor-driven cascade synthesis of ®-2-Amino-3-(2-bromophenyl)propanoic acid . This involved the use of three enzymes: d-amino acid amino transaminase from Bacillus cereus, a d-lactate dehydrogenase from Lactobacillus helveticus, and a formate dehydrogenase from Candida boidinii .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by physicochemical and spectral characteristics . For instance, the structure of “2-Amino-2-(2-bromophenyl)acetic acid” has been confirmed by its physicochemical properties and spectroanalytical data .
Chemical Reactions Analysis
In the synthesis of ®-2-Amino-3-(2-bromophenyl)propanoic acid, a multienzyme system was used, which exhibited excellent stability . The reaction proceeded through multiple stages, resulting in an overall isolated yield of 65% .
Applications De Recherche Scientifique
Activité antimicrobienne
Le noyau thiazole de ce composé a été étudié pour son potentiel dans la lutte contre la résistance antimicrobienne. Des recherches indiquent que les dérivés de ce composé présentent une activité antimicrobienne prometteuse contre les espèces bactériennes (Gram-positives et Gram-négatives) et fongiques . Cette activité est cruciale dans le développement de nouveaux médicaments pour traiter les infections résistantes aux agents antimicrobiens actuels.
Agents antiprolifératifs
Les dérivés du composé ont montré des résultats significatifs en tant qu’agents antiprolifératifs, en particulier contre les lignées cellulaires cancéreuses telles que la lignée cellulaire de cancer du sein humain adénocarcinome positif au récepteur des œstrogènes (MCF7) . Cela suggère une application potentielle en thérapie anticancéreuse, où le composé pourrait être utilisé pour inhiber la croissance des cellules cancéreuses.
Études de docking moléculaire
Des études de docking moléculaire des dérivés du composé ont été menées pour comprendre leurs modes de liaison avec les récepteurs . Ces études sont essentielles pour la conception rationnelle de médicaments, contribuant à prédire la façon dont le composé interagit avec les cibles biologiques et son efficacité potentielle en tant qu’agent thérapeutique.
Conception de médicaments anticancéreux
Le composé a été impliqué dans la synthèse de dérivés qui sont évalués pour leur activité anticancéreuse. Certains dérivés ont montré une activité comparable aux médicaments standard comme le 5-fluorouracile contre les lignées cellulaires cancéreuses . Cela met en évidence le rôle du composé dans la conception de nouveaux agents chimiothérapeutiques.
Analyse du profil ADME
Les dérivés du composé ont été analysés pour leurs profils ADME (Absorption, Distribution, Métabolisme et Excrétion), qui sont essentiels pour déterminer le caractère médicamenteux d’un composé . Un profil ADME favorable indique qu’un composé a le potentiel d’être développé en un médicament sûr et efficace.
Mécanisme D'action
Target of Action
It’s known that organoboron compounds, such as boronic esters, are highly valuable building blocks in organic synthesis . They are often used in the Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound’s mode of action involves its interaction with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound involve the conversion of the boron moiety into a broad range of functional groups. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The compound can also participate in radical-polar crossover reactions .
Pharmacokinetics
It’s known that boronic esters, which are usually bench stable, are easy to purify and often even commercially available . These features suggest that the compound may have favorable bioavailability.
Result of Action
The result of the compound’s action involves the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling . This reaction allows for the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Action Environment
The action of 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid can be influenced by environmental factors. The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is also stable and non-toxic. However, it is important to note that 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid is not water-soluble and can be difficult to work with in aqueous solutions.
Orientations Futures
In the future, 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid may be used in the development of new drugs and therapies for the treatment of various diseases and conditions. In addition, 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid may be used in the development of new materials for use in medical devices and biotechnology. Finally, 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid may be used to study the mechanisms of action of various drugs and compounds, as well as to develop new methods for the synthesis of complex compounds.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with enzymes such as collagenase and elastase, which are involved in the breakdown of collagen and elastin, respectively . The interaction with these enzymes suggests that 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid may act as an inhibitor, potentially modulating the activity of these enzymes and affecting the structural integrity of extracellular matrices.
Cellular Effects
The effects of 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid on various cell types and cellular processes have been studied to understand its potential therapeutic applications. This compound has been shown to influence cell signaling pathways, particularly those involved in inflammation and cell proliferation . By modulating these pathways, 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid can affect gene expression and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The brominated phenyl group allows for strong binding to enzyme active sites, leading to inhibition or activation of enzymatic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of target genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its effectiveness . Long-term studies have shown that prolonged exposure to 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid can result in sustained changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as reducing inflammation and promoting tissue repair . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can affect metabolic flux and alter metabolite levels, potentially influencing overall cellular metabolism. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid in biological systems.
Transport and Distribution
The transport and distribution of 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can influence its activity and effectiveness. The ability of 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid to reach target sites within the body is a key factor in its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution. Understanding the mechanisms that govern the subcellular localization of 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid is essential for elucidating its mode of action.
Propriétés
IUPAC Name |
2-(2-bromoanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2S/c11-6-3-1-2-4-7(6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIYLLUGHKEJEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373732 | |
| Record name | 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728918-56-7 | |
| Record name | 2-[(2-Bromophenyl)amino]-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=728918-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


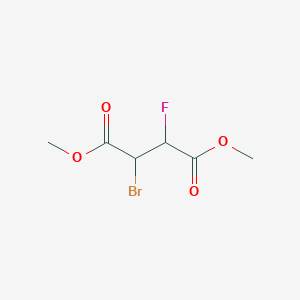

![6-Hydroxybenz[cd]indol-2(1H)-one](/img/structure/B1596639.png)
![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1596641.png)
